4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a furan ring at the 2-position, and two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors.
Furan Substitution: The furan ring is introduced via a coupling reaction, often employing Suzuki-Miyaura cross-coupling conditions with a furan boronic acid derivative and a suitable palladium catalyst.
Methylation: The methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 2-(furan-3-yl)-5,6-dimethylpyrimidine.
Substitution: Formation of amino or thio derivatives of the pyrimidine ring.
Scientific Research Applications
4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chloro and furan substituents contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(furan-3-yl)pyrimidine: Lacks the methyl groups at the 5 and 6 positions.
2-(Furan-3-yl)-5,6-dimethylpyrimidine: Lacks the chloro group at the 4-position.
4-Chloro-5,6-dimethylpyrimidine: Lacks the furan ring at the 2-position.
Uniqueness
4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZVXKNKFISGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=COC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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